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Compound of Interest

Compound Name: 4-lodo-3-nitrotoluene

Cat. No.: B1266650

An In-depth Technical Guide to 4-lodo-3-nitrotoluene: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-lodo-3-nitrotoluene is a substituted aromatic compound that serves as a versatile
intermediate in organic synthesis. Its unique substitution pattern, featuring a methyl group, a
nitro group, and an iodine atom on a benzene ring, provides multiple reactive sites for the
construction of complex molecular architectures. This technical guide provides a
comprehensive overview of the chemical and physical properties of 4-iodo-3-nitrotoluene, its
reactivity, and detailed experimental protocols for its synthesis and key transformations. This
document is intended to be a valuable resource for researchers in medicinal chemistry,
materials science, and synthetic organic chemistry.

Chemical and Physical Properties

4-lodo-3-nitrotoluene is a pale yellow to orange-brown crystalline solid at room temperature.
[1][2] It is sparingly soluble in water but soluble in common organic solvents such as methanol
and ethanol.[1][2][3] The key physical and chemical properties are summarized in the table
below.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1266650?utm_src=pdf-interest
https://www.benchchem.com/product/b1266650?utm_src=pdf-body
https://www.benchchem.com/product/b1266650?utm_src=pdf-body
https://www.benchchem.com/product/b1266650?utm_src=pdf-body
https://www.benchchem.com/product/b1266650?utm_src=pdf-body
https://www.chembk.com/en/chem/4-IODO-3-NITROTOLUENE
https://www.lookchem.com/ProductWholeProperty_LCPL391711.htm
https://www.chembk.com/en/chem/4-IODO-3-NITROTOLUENE
https://www.lookchem.com/ProductWholeProperty_LCPL391711.htm
https://www.chemicalbook.com/synthesis/4-iodo-3-nitrobenzoic-acid.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)

Molecular Formula C7HeINO2 [1112114]

Molecular Weight 263.03 g/mol [3B1141[5]

CAS Number 5326-39-6 [1]14]
Pale yellow to orange-brown

Appearance glistening powder/crystalline [1112]
solid

Melting Point 53-58 °C [2]

N ) 299.3 °C at 760 mmHg; 111 °C

Boiling Point [2]
at 1 mmHg

Density ~1.88 - 1.9 g/cm3 [2]
Sparingly soluble in water;

Solubility Soluble in methanol, ethanol, [1][2]13]
acetone

Flash Point 110 °C [2]

Vapor Pressure

0.00213 mmHg at 25°C

[2]

Spectral Data

Detailed spectral data is crucial for the identification and characterization of 4-iodo-3-

nitrotoluene.

1.1.1. *H and 3C NMR Spectroscopy

Experimental *H and 3C NMR data for 4-iodo-3-nitrotoluene are not readily available in the

public domain. Predicted spectral data can be obtained using computational chemistry

software.

1.1.2. Infrared (IR) Spectroscopy
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The IR spectrum of 4-iodo-3-nitrotoluene is available on the NIST WebBook.[6] Key
absorptions are expected for the aromatic C-H stretching, C=C ring stretching, the asymmetric
and symmetric stretching of the nitro group (NO2), and the C-I stretching.

1.1.3. Mass Spectrometry (MS)

The mass spectrum (electron ionization) of 4-iodo-3-nitrotoluene is available on the NIST
WebBook.[6][7] The molecular ion peak (M+) would be observed at m/z 263. Fragmentation
patterns would likely involve the loss of the nitro group (NO2), the iodine atom (l), and other
characteristic fragments of substituted toluenes.[8][9][10][11][12]

Reactivity and Synthetic Applications

The reactivity of 4-iodo-3-nitrotoluene is governed by its three functional groups: the iodine
atom, the nitro group, and the methyl group. The presence of the electron-withdrawing nitro
group influences the reactivity of the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is a key site for palladium-catalyzed cross-coupling reactions, enabling
the formation of new carbon-carbon bonds.

e Suzuki-Miyaura Coupling: This reaction couples 4-iodo-3-nitrotoluene with boronic acids or
their esters to form biaryl compounds. This is a powerful tool for constructing complex
molecular skeletons.

e Sonogashira Coupling: This involves the coupling of 4-iodo-3-nitrotoluene with terminal
alkynes to synthesize substituted alkynylarenes.

e Heck Coupling: The reaction with alkenes can also be achieved to form substituted styrenes.

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic
substitution, although the position of the iodine atom is not optimal for this reaction.

Reduction of the Nitro Group
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The nitro group can be readily reduced to an amino group, providing a route to 4-iodo-3-
aminotoluene. This transformation opens up further possibilities for derivatization, such as
diazotization followed by substitution. Common reducing agents for this transformation include
tin(ll) chloride, iron in acidic media, or catalytic hydrogenation.

Ulimann Coupling

The iodine atom can participate in copper-catalyzed Ullmann coupling reactions to form
symmetrical or unsymmetrical biaryl compounds.

Experimental Protocols

The following are representative experimental protocols for the synthesis and key reactions of
4-iodo-3-nitrotoluene.

Synthesis of 4-lodo-3-nitrotoluene from p-lodotoluene

This method involves the nitration of p-iodotoluene.[1]
Materials:

e p-lodotoluene

» Concentrated sulfuric acid

» Concentrated nitric acid

e Acetic anhydride

e Sodium hydroxide solution

o Ethyl acetate

e Saturated brine solution

e Anhydrous sodium sulfate

» Silica gel
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Petroleum ether

Procedure:

Dissolve 6.63 g of p-iodotoluene in 5 mL of acetic anhydride in a round-bottom flask
equipped with a magnetic stirrer.

Cool the mixture to O °C in an ice bath.

Slowly add 3 mL of concentrated nitric acid dropwise while maintaining the temperature at 0
°C.

After the addition is complete, allow the reaction mixture to warm to 20-25 °C and stir for 4
hours.

Cool the reaction mixture to room temperature and neutralize to pH 7 by adding sodium
hydroxide solution.

Extract the mixture with ethyl acetate (3 x 200 mL).

Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate,
and filter.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using a mixture of
petroleum ether and ethyl acetate as the eluent to afford 4-iodo-3-nitrotoluene.

Suzuki-Miyaura Coupling of 4-lodo-3-nitrotoluene with
Phenylboronic Acid (General Procedure)

This protocol is adapted from general procedures for Suzuki-Miyaura couplings.[13][14][15][16]
[17]

Materials:

4-lodo-3-nitrotoluene
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e Phenylboronic acid

o Palladium(ll) acetate [Pd(OAC)z]

e A suitable phosphine ligand (e.g., SPhos, XPhos)

o Asuitable base (e.g., K2COs, K3POa)

e A suitable solvent system (e.g., toluene/water, dioxane/water)

o Ethyl acetate

e Water

e Brine

e Anhydrous sodium sulfate

 Silica gel

Procedure:

o To areaction vessel, add 4-iodo-3-nitrotoluene (1.0 mmol), phenylboronic acid (1.2 mmaol),
the palladium catalyst (e.g., 2 mol% Pd(OAc)z), the phosphine ligand (e.g., 4 mol% SPhos),
and the base (e.g., 2.0 mmol Kz2CO3).

e Add the solvent system (e.g., 10 mL of a 4:1 mixture of toluene and water).

o Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20
minutes.

o Heat the mixture with vigorous stirring under an inert atmosphere at a suitable temperature
(e.g., 80-100 °C) until the reaction is complete (monitored by TLC or GC-MS).

o Cool the reaction to room temperature and dilute with ethyl acetate.

» Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

» Filter and concentrate the solvent under reduced pressure.
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 Purify the crude product by flash column chromatography on silica gel.

Reduction of the Nitro Group to an Amine (General
Procedure)

This protocol is a general method for the reduction of aromatic nitro compounds.
Materials:

e 4-lodo-3-nitrotoluene

o Tin(ll) chloride dihydrate (SnClz-2H20)

e Ethanol

o Ethyl acetate

o Saturated sodium bicarbonate solution

e Brine

e Anhydrous sodium sulfate

Procedure:

Dissolve 4-iodo-3-nitrotoluene (1.0 mmol) in ethanol in a round-bottom flask.
e Add tin(Il) chloride dihydrate (e.g., 4-5 equivalents).

o Heat the reaction mixture at reflux until the starting material is consumed (monitored by
TLC).

o Cool the mixture to room temperature and dilute with ethyl acetate.

o Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of
sodium bicarbonate until the pH is basic.

o Extract the product into ethyl acetate (3x).
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e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

» Concentrate the solvent under reduced pressure to yield 4-iodo-3-aminotoluene.

Visualizations
Synthesis of 4-lodo-3-nitrotoluene

HNOs3, H2SO4
(or Ac20)

Click to download full resolution via product page

Nitration

p-lodotoluene 4-lodo-3-nitrotoluene

Caption: Synthetic pathway for the preparation of 4-iodo-3-nitrotoluene from p-iodotoluene.

Suzuki-Miyaura Coupling Experimental Workflow
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Reaction Setup

Combine Reactants:
4-lodo-3-nitrotoluene,
Phenylboronic acid,
Base (e.g., K2CO3)

Add Catalyst System:
Pd(OAc),
Phosphine Ligand

Add Solvent
(e.g., Toluene/H20)

Degas with Inert Gas

Heat and Stir

Cool to Room Temperature

Dilute with Ethyl Acetate

Wash with H20 and Brine

Dry over Naz2SOa4

Filter and Concentrate

Purififation

(Column Chromatographya

\

Isolated Product

Click to download full resolution via product page

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
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Reactivity Map of 4-lodo-3-nitrotoluene

4-|lodo-3-nitrotoluene

R-B(OH)2z, Pd cat. /R-C=CH, Pd/Cu cat.\Ar-H, Cu cat. e.g., SnClz, Fe/H*

Ullmann Coupling
(Biaryl Product)

Reduction of Nitro Group
(4-lodo-3-aminotoluene)

Suzuki Coupling
(Biaryl Product)

Sonogashira Coupling
(Alkynylarene Product)

Click to download full resolution via product page

Caption: Key chemical transformations of 4-iodo-3-nitrotoluene.

Safety Information

4-lodo-3-nitrotoluene should be handled with care in a well-ventilated fume hood. It is
classified as an irritant to the eyes, respiratory system, and skin. Appropriate personal
protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all
times. It is incompatible with strong oxidizing agents, strong acids, and strong bases.

Conclusion

4-lodo-3-nitrotoluene is a valuable and versatile building block in organic synthesis. Its
multiple functional groups allow for a wide range of chemical transformations, making it a key
intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This
guide provides essential information on its properties, reactivity, and handling, which should
prove useful to researchers and professionals in the chemical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1266650?utm_src=pdf-body
https://www.benchchem.com/product/b1266650?utm_src=pdf-body-img
https://www.benchchem.com/product/b1266650?utm_src=pdf-body
https://www.benchchem.com/product/b1266650?utm_src=pdf-body
https://www.benchchem.com/product/b1266650?utm_src=pdf-body
https://www.benchchem.com/product/b1266650?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

. chembk.com [chembk.com]

. 4-lodo-3-nitrotoluene | lookchem [lookchem.com]

. 4-lodo-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

. Page loading... [guidechem.com]

. 4-lodo-3-nitrotoluene , 298.0% , 5326-39-6 - CookeChem [cookechem.com]
. 4-lodo-3-nitrotoluene [webbook.nist.gov]

. 4-lodo-3-nitrotoluene [webbook.nist.gov]

. uni-saarland.de [uni-saarland.de]

°
© (0] ~ » &) faN w N -

. chem.libretexts.org [chem.libretexts.org]

¢ 10. m.youtube.com [m.youtube.com]

e 11. researchgate.net [researchgate.net]

e 12. Thieme E-Books & E-Journals [thieme-connect.de]
¢ 13. rose-hulman.edu [rose-hulman.edu]

e 14. researchgate.net [researchgate.net]

e 15. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry
undergraduate students [scielo.org.mx]

e 16. researchgate.net [researchgate.net]
e 17. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [4-lodo-3-nitrotoluene chemical properties and
reactivity]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266650#4-iodo-3-nitrotoluene-chemical-properties-
and-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.chembk.com/en/chem/4-IODO-3-NITROTOLUENE
https://www.lookchem.com/ProductWholeProperty_LCPL391711.htm
https://www.chemicalbook.com/synthesis/4-iodo-3-nitrobenzoic-acid.htm
https://www.guidechem.com/encyclopedia/4-iodo-3-nitrotoluene-dic13343.html
https://www.cookechem.com/Detail/A5025412.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C5326396&Units=SI&Mask=80
https://webbook.nist.gov/cgi/inchi?ID=C5326396&Units=SI
https://www.uni-saarland.de/fileadmin/upload/lehrstuhl/jauch/An04_Massenspektroskopie_Skript_Volmer.pdf
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://m.youtube.com/watch?v=TiyTQcrAtx8
https://www.researchgate.net/figure/Mass-spectra-of-para-nitrotoluene-and-2-4-dinitrotoluene-obtained-by-ionization-and_fig3_242182924
https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-0035-108216
https://www.rose-hulman.edu/~brandt/OrganicLab/Suzuki_Cross-coupling_procedure.pdf
https://www.researchgate.net/publication/244475777_Greening_Up_the_Suzuki_Reaction
https://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0187-893X2016000200139
https://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0187-893X2016000200139
https://www.researchgate.net/figure/Optimization-of-coupling-of-phenylboronic-acid-1a-and-4-iodoanisole_tbl1_345204992
https://www.researchgate.net/figure/Suzuki-coupling-reaction-of-4-iodophenol-with-phenylboronic-acid-catalyzed-by-Pd-in-water_fig14_360590808
https://www.benchchem.com/product/b1266650#4-iodo-3-nitrotoluene-chemical-properties-and-reactivity
https://www.benchchem.com/product/b1266650#4-iodo-3-nitrotoluene-chemical-properties-and-reactivity
https://www.benchchem.com/product/b1266650#4-iodo-3-nitrotoluene-chemical-properties-and-reactivity
https://www.benchchem.com/product/b1266650#4-iodo-3-nitrotoluene-chemical-properties-and-reactivity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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